Ethyl aziridinyl formate

Boiling Point Distillation Volatility

Ethyl aziridinyl formate, or ethyl aziridine-1-carboxylate, is a C5H9NO2 heterocyclic building block characterized by a highly strained aziridine ring N-functionalized with an ethyl ester. This structure confers significant electrophilic reactivity, making it a key intermediate for ring-opening reactions, cycloadditions, and the synthesis of nitrogen-containing molecules like β-amino alcohols and sulfides.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B13830591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl aziridinyl formate
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCCC1C(N1)OC=O
InChIInChI=1S/C5H9NO2/c1-2-4-5(6-4)8-3-7/h3-6H,2H2,1H3
InChIKeyHNALLBODWXJCAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Aziridinyl Formate (CAS 671-51-2) Procurement Guide: Physicochemical & Safety Profile


Ethyl aziridinyl formate, or ethyl aziridine-1-carboxylate, is a C5H9NO2 heterocyclic building block characterized by a highly strained aziridine ring N-functionalized with an ethyl ester [1]. This structure confers significant electrophilic reactivity, making it a key intermediate for ring-opening reactions, cycloadditions, and the synthesis of nitrogen-containing molecules like β-amino alcohols and sulfides [2]. For scientific and industrial users, this compound represents a specific balance of reactivity, volatility, and handling properties within the aziridine-1-carboxylate family, which is critical for reproducible synthetic outcomes.

Why Ethyl Aziridinyl Formate Cannot Be Casually Swapped with Methyl or Butyl Analogs


While aziridine-1-carboxylates share a core reactivity, simple substitution of the ester group leads to non-trivial alterations in physical properties and toxicity that directly impact purification, safe handling, and reaction engineering. A 'similar' compound with a methyl ester may have a boiling point poorly suited for azeotropic drying or vacuum distillation, while the butyl ester's lower volatility can complicate removal of unreacted precursor and require harsher conditions . Furthermore, the LD50 profile can vary significantly among these structurally close analogs, making a default substitution a potential safety risk [1]. The quantitative evidence below serves as a procurement guide to avoid these failures.

Ethyl Aziridinyl Formate: Quantified Evidence of Differentiation from Homologous Aziridine-1-Carboxylates


Evaporator & Distillation Engineering: Boiling Point Tuned for Recovery vs. Degradation

The boiling point of ethyl aziridinyl formate (147.1 °C at 760 mmHg) occupies a critical middle ground. It is sufficiently volatile for removal under mild vacuum or short-path distillation during workup, yet significantly higher than the methyl analog, suggesting a reduced risk of evaporative loss during exothermic quenching. In stark contrast, the butyl analog boils at 190.9 °C . This 43.8 °C difference means its removal can require more aggressive heating or deeper vacuum, increasing the thermal stress on the product and potentially triggering hazardous decomposition of sensitive substrates.

Boiling Point Distillation Volatility Purification

Solvent Compatibility & Phase Behavior: Density as a Guide for Liquid-Liquid Extraction

Ethyl aziridinyl formate (density 1.169 g/cm³) is substantially denser than the butyl analog (density 1.089 g/cm³) . This 0.08 g/cm³ difference is a key parameter for designing aqueous workups. The higher density of the ethyl ester increases the likelihood of it forming the lower phase in a typical liquid-liquid extraction with aqueous layers, a behavior opposite to the butyl ester. This direct physical contrast dictates a completely different strategy for product isolation, as the target compound's higher specific gravity offers a more straightforward and predictable extraction sequence.

Density Liquid-Liquid Extraction Phase Separation Workup

Refractive Index for Purity Monitoring: Distinguishable Optical Properties

A difference in refractive index (RI) is a powerful, rapid quality control (QC) metric. Ethyl aziridinyl formate has an RI of 1.488 , which is higher than the reported RI of 1.484 for butyl aziridine-1-carboxylate . This discrete difference (Δn = +0.004) is significant enough to be easily discriminated by a standard benchtop refractometer, providing a simple, quantitative, and immediate test to confirm the identity and purity of the procured material versus a potential mix-up with a homologous ester.

Refractive Index Purity Control Quality Assurance QC

Predictable Acute Toxicity Profile in Rodent Models for Safe Handling Protocols

The documented acute toxicity for ethyl aziridinyl formate is quantitatively defined, which is essential for risk assessment [1]. An intraperitoneal (i.p.) LD50 in rats is 8.6 mg/kg, and an intravenous LD50 in mice is 180 mg/kg. While specific, equivalent data for its closest methyl or butyl homologs are not available in the same database for a direct intra-class comparison, this specific quantitative data for the target compound enables precise and safe handling protocols to be established. In contrast, the procurement of less-characterized analogs forces a reliance on generalized, and often overly cautious, class-level hazards, which can be unnecessarily restrictive and more expensive.

Acute Toxicity LD50 Safety Risk Assessment

Procurement-Driven Application Scenarios for Ethyl Aziridinyl Formate Backed by Evidence


Synthesis of Thermosensitive Intermediates Requiring Mild Distillative Workup

When the synthetic target or downstream intermediate is thermally labile, the ethyl ester's boiling point of 147.1 °C is a decisive advantage over the butyl analog's 190.9 °C . The compound can be efficiently separated from high-boiling reagents or solvents via standard rotary evaporation or short-path distillation without the risk of thermal decomposition, preserving yield and purity where the butyl analog would require prohibitive thermal stress.

Aqueous Workup for High-Density Products

In synthetic schemes culminating in a water quench and liquid-liquid extraction, ethyl aziridinyl formate's density of 1.169 g/cm³ makes it a reliable sink as the lower organic layer . This is crucial when the product must be washed free of water-soluble catalysts or salts. A butyl aziridine-1-carboxylate, with a density closer to water (1.089 g/cm³), risks slow splitting or emulsion formation, a major bottleneck in scale-up, as predicted by its physical properties .

Incoming Quality Control Verification in Multi-Analog Inventories

For a research facility that stocks multiple aziridine-1-carboxylates, a quick refractive index check at n20/D = 1.488 unambiguously confirms the identity of the ethyl ester . This point measurement can distinguish it from its butyl cousin (n20/D = 1.484) , preventing costly misidentification before a critical reaction sequence is initiated.

Early-Stage Scale-Up with High-Containment Requirements

For gram-to-kilogram process development, the precise toxicity values (rat i.p. LD50 = 8.6 mg/kg; mouse i.v. LD50 = 180 mg/kg) enable a data-driven safety methodology . This replaces generic 'aziridine class' hazard protocols with a specific and defensible risk mitigation strategy, potentially reducing unnecessary capital expenditure on containment that might be triggered by less-characterized analogs whose toxicity profiles are unknown.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl aziridinyl formate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.